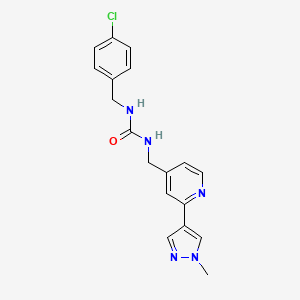
Sodium;1,6-naphthyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,6-naphthyridine-4-carboxylate is a compound used in various fields of research and industry. It is a type of 1,6-naphthyridine, which are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines include the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids . This reaction produces monoarylated-1,6-naphthyridines .Aplicaciones Científicas De Investigación
Anticancer Properties
1,6-Naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored along with molecular modeling studies .
Anti-HIV Activity
These compounds also show potential as anti-HIV agents . This means they could be used in the treatment of HIV, potentially inhibiting the virus’s ability to replicate within the body .
Antimicrobial Activity
Sodium;1,6-naphthyridine-4-carboxylate has been found to have antimicrobial properties . This suggests it could be used in the treatment of various bacterial and fungal infections .
Analgesic Properties
This compound also exhibits analgesic (pain-relieving) properties . This could make it a valuable component in the development of new pain relief medications .
Anti-inflammatory Activity
The anti-inflammatory activity of Sodium;1,6-naphthyridine-4-carboxylate makes it a potential candidate for the treatment of conditions characterized by inflammation .
Antioxidant Activity
Sodium;1,6-naphthyridine-4-carboxylate has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Inhibition of c-Met Kinase Related Cancer Activity
1,6-Naphthyridine has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . This suggests that it could be used in the development of new cancer treatments .
Use in Diagnostics and Industrial Endeavors
Naphthyridines, including Sodium;1,6-naphthyridine-4-carboxylate, are widely used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Direcciones Futuras
The future directions for research on Sodium;1,6-naphthyridine-4-carboxylate and other 1,6-naphthyridines could include further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .
Mecanismo De Acción
Target of Action
Sodium;1,6-naphthyridine-4-carboxylate is a compound that has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .
Mode of Action
The mode of action of Sodium;1,6-naphthyridine-4-carboxylate involves its interaction with the c-Met kinase. The compound is believed to bind to the kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
Sodium;1,6-naphthyridine-4-carboxylate affects the c-Met signaling pathway. By inhibiting c-Met kinase, the compound disrupts the downstream effects of this pathway, which include cellular growth, survival, and migration . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Result of Action
The result of Sodium;1,6-naphthyridine-4-carboxylate’s action is a decrease in the growth and survival of cancer cells. By inhibiting c-Met kinase, the compound disrupts crucial signaling pathways in these cells, leading to their death and a reduction in tumor growth .
Propiedades
IUPAC Name |
sodium;1,6-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFYOOBBBZEEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

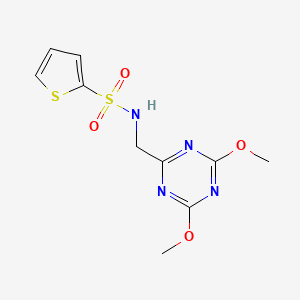
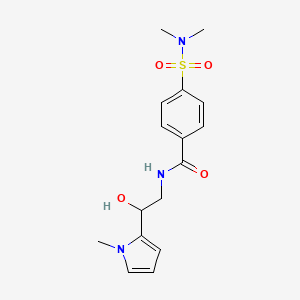

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2573733.png)
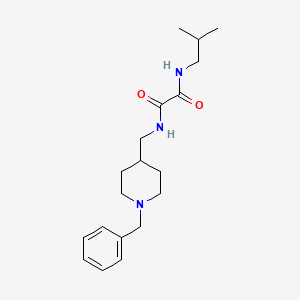
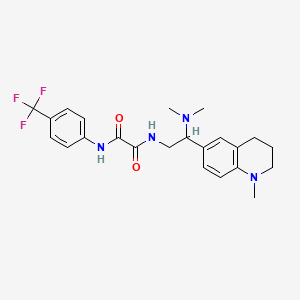
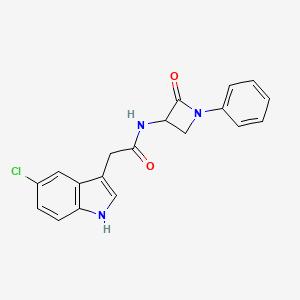

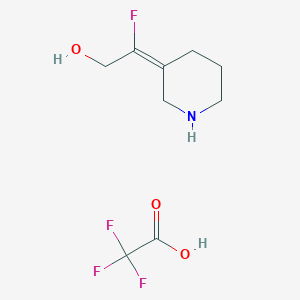
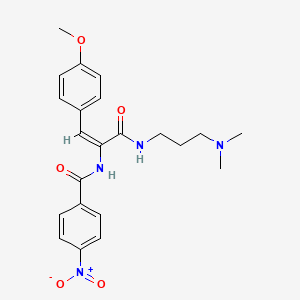
![3-amino-1-(4-chlorophenyl)-6-(dimethylamino)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2573743.png)
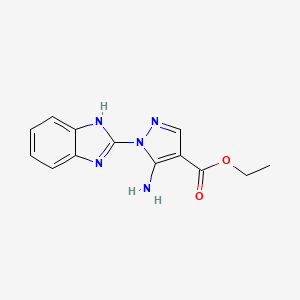
![6-[[4-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2573748.png)
